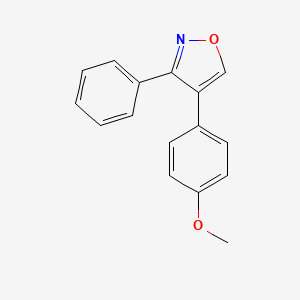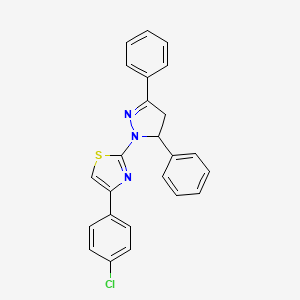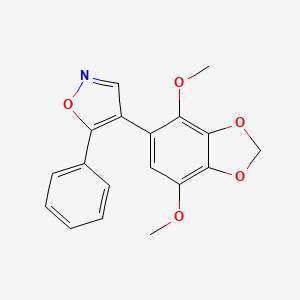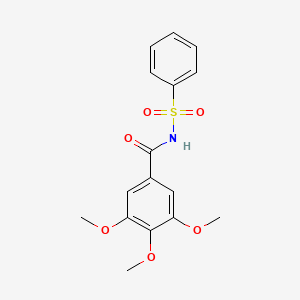
4-(4-Methoxyphenyl)-3-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with phenylacetylene under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl-3-phenylisoxazole.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-phenylisoxazole in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and properties.
4-Methoxyphenyl isothiocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness: 4-(4-Methoxyphenyl)-3-phenylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-19-17-16(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
BGZPMSUAWFDPJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038688.png)
![6-[(4-phenylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038701.png)
![(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038704.png)
![3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038710.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)
![N-ethyl-1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11038719.png)
![8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038730.png)

![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)
![N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038741.png)
![2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11038748.png)
![4-(Methoxymethyl)-6-methyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038763.png)


